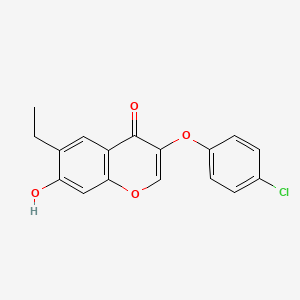![molecular formula C17H14O3 B5911590 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one, also known as BMHC, is a flavonoid compound that has been extensively studied for its potential therapeutic properties. BMHC is a natural product that is found in several plants, including the leaves of the plant Diospyros kaki and the roots of the plant Scutellaria baicalensis.
Mecanismo De Acción
The exact mechanism of action of 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to inhibit the activity of several enzymes involved in inflammation and cancer growth, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have a range of biochemical and physiological effects in the body. Some of the most notable effects include its ability to reduce inflammation, scavenge free radicals, and induce apoptosis (programmed cell death) in cancer cells. Additionally, 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have a protective effect on the liver, potentially making it a useful treatment for liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one in lab experiments is its relatively low toxicity. 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have a good safety profile, making it a potentially useful treatment for a range of conditions. However, one of the main limitations of using 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one. Some of the most promising areas of research include its potential use as a treatment for liver disease, its ability to modulate the immune system, and its potential use as a chemopreventive agent. Additionally, further research is needed to fully understand the mechanism of action of 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one and to identify any potential side effects or interactions with other drugs.
Métodos De Síntesis
The synthesis of 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one can be achieved through several methods, including chemical synthesis and extraction from natural sources. One of the most common methods for synthesizing 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is through the reaction of 2,4,6-trihydroxyacetophenone with allyl bromide and methyl iodide in the presence of a base.
Aplicaciones Científicas De Investigación
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the most promising areas of research include its anti-inflammatory, antioxidant, and anticancer properties. 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and liver cancer cells. Additionally, 2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one has been shown to have a protective effect on the liver, potentially making it a useful treatment for liver disease.
Propiedades
IUPAC Name |
3-hydroxy-4-methyl-2-prop-2-enylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-3-6-11-9-14-12-7-4-5-8-13(12)17(19)20-16(14)10(2)15(11)18/h3-5,7-9,18H,1,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZCSVUXFDTMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911533.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911538.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)
